molecular formula C14H23NO B12979992 1-(4-(tert-Butoxy)phenyl)butan-1-amine

1-(4-(tert-Butoxy)phenyl)butan-1-amine

Cat. No.: B12979992
M. Wt: 221.34 g/mol
InChI Key: YZFJFSCMFSZSFU-UHFFFAOYSA-N
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Description

1-(4-(tert-Butoxy)phenyl)butan-1-amine is an organic compound that belongs to the class of amines It features a butan-1-amine backbone with a tert-butoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(tert-Butoxy)phenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-tert-butoxybenzaldehyde and butan-1-amine.

    Condensation Reaction: The aldehyde group of 4-tert-butoxybenzaldehyde reacts with butan-1-amine under alkaline conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the desired amine product. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(tert-Butoxy)phenyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-(tert-Butoxy)phenyl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(tert-Butoxy)phenyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(sec-Butoxy)phenyl)butan-1-amine
  • 1-(4-(tert-Butoxy)phenyl)ethan-1-one
  • 1-(4-(tert-Butoxy)phenyl)propan-1-amine

Uniqueness

1-(4-(tert-Butoxy)phenyl)butan-1-amine is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

1-[4-[(2-methylpropan-2-yl)oxy]phenyl]butan-1-amine

InChI

InChI=1S/C14H23NO/c1-5-6-13(15)11-7-9-12(10-8-11)16-14(2,3)4/h7-10,13H,5-6,15H2,1-4H3

InChI Key

YZFJFSCMFSZSFU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)OC(C)(C)C)N

Origin of Product

United States

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